2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(3-bromo-4-chlorophenyl)acetamide
Overview
Description
2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(3-bromo-4-chlorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with amino and cyano groups, a sulfanyl linkage, and an acetamide moiety attached to a bromo-chlorophenyl group. Its unique structure makes it an interesting subject for research in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(3-bromo-4-chlorophenyl)acetamide typically involves multiple steps:
Formation of the pyrimidine ring: The initial step involves the synthesis of the pyrimidine ring with amino and cyano substituents. This can be achieved through the reaction of appropriate precursors under controlled conditions.
Introduction of the sulfanyl group: The sulfanyl group is introduced by reacting the pyrimidine derivative with a suitable thiol compound.
Acetamide formation: The final step involves the acylation of the sulfanyl-pyrimidine intermediate with 3-bromo-4-chloroaniline to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(3-bromo-4-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The bromo and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(3-bromo-4-chlorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Pharmacology: Studying its effects on biological systems to understand its therapeutic potential.
Material Science: Exploring its properties for use in advanced materials, such as polymers or nanomaterials.
Biology: Investigating its interactions with biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(3-bromo-4-chlorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(2-benzoylphenyl)acetamide
- **2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide
Uniqueness
2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(3-bromo-4-chlorophenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromo and chloro substituents on the phenyl ring, along with the sulfanyl linkage and pyrimidine core, differentiates it from other similar compounds and may result in unique reactivity and biological activity.
Properties
IUPAC Name |
2-(4-amino-5-cyanopyrimidin-2-yl)sulfanyl-N-(3-bromo-4-chlorophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClN5OS/c14-9-3-8(1-2-10(9)15)19-11(21)6-22-13-18-5-7(4-16)12(17)20-13/h1-3,5H,6H2,(H,19,21)(H2,17,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHYQQCNHVZXRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CSC2=NC=C(C(=N2)N)C#N)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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